REACTION_CXSMILES
|
[C:1]([S-:3])#[N:2].[K+].BrBr.[CH3:7][N:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1>CO>[CH3:7][N:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[S:3][C:1]#[N:2] |f:0.1|
|
Name
|
KSCN
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(#N)[S-].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
CN1C=CC=C1
|
Name
|
ice water
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solution was stirred for 5-10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for an additional hour
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 200 ml of methylene chloride
|
Type
|
WASH
|
Details
|
The methylene chloride layer was washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
7.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC=C1)SC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |